
Methyl 3-cyano-4-methylbenzoate
Overview
Description
Methyl 3-cyano-4-methylbenzoate (CAS: 35066-32-1) is an aromatic ester derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.184 g/mol . It features a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzoate ring. The compound is commercially available with a purity of ≥97% and is utilized in research applications, particularly in pharmaceutical and organic synthesis contexts .
- Density: 1.15 g/cm³
- Boiling Point: 289.2°C at 760 mmHg
- Flash Point: 132.4°C
- Refractive Index: 1.53
- Vapor Pressure: 0.00224 mmHg at 25°C
- Solubility in DMSO: 5.71 mg/mL (10 mM solution).
- Storage: Stable for 6 months at -80°C or 1 month at -20°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium-Catalyzed Cyanation of Methyl 3-iodo-4-methylbenzoate
- Reaction: Methyl 3-iodo-4-methylbenzoate reacts with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst.
- Conditions: Conducted in N,N-dimethylformamide (DMF) at 80°C under an inert atmosphere for approximately 5 hours.
- Outcome: This method yields methyl 3-cyano-4-methylbenzoate with high efficiency and purity.
- Advantages: Mild reaction conditions, high selectivity, and suitability for industrial scale-up.
Nucleophilic Substitution Using 3-chloromethyl Methyl Benzoate
- Step 1: 3-chloromethyl methyl benzoate undergoes nucleophilic substitution with an N-containing compound (e.g., hexamethylenetetramine, ammoniacal liquor, or urea) in the presence of a phase-transfer catalyst (e.g., cetyl trimethylammonium bromide) in a weakly alkaline aqueous solution at 100–110°C for 1–18 hours.
- Step 2: The intermediate salt is hydrolyzed under acidic conditions (100–110°C) for 1–18 hours to yield 3-aldehyde methyl benzoate.
- Step 3: The aldehyde intermediate is converted to this compound by refluxing with hydroxylamine and industrial formic acid, removing water via solid ion exchange technology, followed by crystallization and purification.
- Advantages: This two-step process avoids the use of highly toxic cyanide salts, offers high yields (>80%), and is environmentally friendly.
Direct Cyanation via Zinc Cyanide
- Reactants: Methyl 3-iodo-4-methylbenzoate and zinc cyanide.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0).
- Solvent: DMF.
- Temperature: 80°C.
- Reaction Time: 5 hours.
- Yield: Approximately 78% reported.
- Notes: This method is widely used in laboratory and industrial settings due to its efficiency and relatively mild conditions.
Comparative Data Table of Key Preparation Methods
Method | Key Reactants & Catalysts | Conditions | Yield (%) | Advantages | Environmental Impact |
---|---|---|---|---|---|
Palladium-Catalyzed Cyanation | Methyl 3-iodo-4-methylbenzoate, Zn(CN)₂, Pd(PPh₃)₄ | DMF, 80°C, inert atmosphere, 5 h | ~78 | High selectivity, mild conditions | Moderate (use of Pd catalyst) |
Nucleophilic Substitution & Hydrolysis | 3-chloromethyl methyl benzoate, N-compound, PTC | Alkaline hydrolysis 100-110°C, 1-18 h | >80 | Avoids toxic cyanides, scalable | Low (green process) |
Multi-step Oxidation & Cyanation | Methyl parahydroxybenzoate, MgCl₂, triethylamine | 60°C overnight + 80°C 2 h reactions | Not specified | Novel approach, less toxic reagents | Low |
PTC = Phase Transfer Catalyst; DMF = N,N-Dimethylformamide
Detailed Research Findings and Notes
The palladium-catalyzed cyanation method is well-documented for its efficiency in coupling aryl halides with cyanide sources, producing this compound in good yields and purity. The reaction requires careful control of temperature and atmosphere to prevent catalyst degradation and side reactions.
The nucleophilic substitution method involving 3-chloromethyl methyl benzoate and N-containing compounds followed by hydrolysis and conversion to the cyano derivative is notable for its industrial applicability. This process avoids hazardous cyanide salts, uses phase transfer catalysts to enhance reaction rates, and employs solid ion exchange technology to remove water during the reflux step, improving yield and purity.
An alternative multi-step synthesis starting from methyl parahydroxybenzoate involves formylation followed by conversion to the cyano compound using oxammonium hydrochloride and chloroacetic chloride. This method is innovative but less commonly used industrially due to longer reaction times and more complex purification steps.
Reaction optimization studies emphasize the importance of controlling temperature (typically between 60°C and 110°C), reaction time (ranging from several hours to overnight), and stoichiometric ratios of reagents to maximize yield and minimize by-products.
Purification typically involves solvent extraction (e.g., dichloromethane or ethyl acetate), drying agents (e.g., sodium sulfate), filtration, crystallization, and sometimes column chromatography to achieve high purity suitable for pharmaceutical and material science applications.
Summary and Recommendations for Industrial Preparation
Preferred Method: The nucleophilic substitution followed by hydrolysis and cyano group introduction via hydroxylamine/formic acid reflux is preferred for industrial-scale synthesis due to its high yield (>80%), environmental friendliness, and avoidance of toxic cyanide salts.
Catalyst Use: Palladium-catalyzed cyanation remains a powerful method for laboratory and pilot scale but requires careful catalyst recovery and handling due to cost and environmental considerations.
Process Control: Maintaining reaction temperatures within specified ranges and employing phase transfer catalysts significantly enhance reaction efficiency.
Purification: Multi-step washing and crystallization steps are essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyano-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Substitution Reactions: Various substituted benzoates depending on the substituent introduced.
Reduction Reactions: Methyl 3-amino-4-methylbenzoate.
Oxidation Reactions: Methyl 3-cyano-4-carboxybenzoate.
Scientific Research Applications
Synthesis and Reactivity
Methyl 3-cyano-4-methylbenzoate is synthesized through the reaction of sodium methacrylate with α-chloroacetamide in the presence of catalysts like NaI and TEBAC. This reaction leads to the formation of (meth)acrylate-based monomers and polymers, which are crucial in various applications including coatings and adhesives.
Applications in Scientific Research
-
Organic Synthesis
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a building block for synthesizing biologically active compounds.
- Pharmaceutical Development
- Material Science
- Agricultural Chemistry
Data Table: Applications Overview
Case Study 1: Pharmaceutical Applications
A study published in Organic Process Research & Development highlights the synthesis of novel derivatives from this compound that showed significant activity against cancer cell lines. The cyano group was converted into amines and other functionalities that enhanced biological activity .
Case Study 2: Material Development
Research indicated that this compound could be polymerized to create new materials with unique thermal and mechanical properties. These polymers have potential applications in coatings that require high durability and chemical resistance .
Mechanism of Action
The mechanism of action of methyl 3-cyano-4-methylbenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is reduced to an amine group through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-cyano-4-methylbenzoate belongs to a class of substituted benzoate esters. Below is a detailed comparison with related compounds, focusing on structural features, physical properties, and functional differences.
Table 1: Comparative Analysis of this compound and Analogues
Key Differences and Research Findings
Functional Group Influence: The cyano group in this compound enhances polarity compared to Methyl 3-cyanobenzoate, affecting solubility and reactivity. Methyl 4-(cyanoacetyl)benzoate contains both cyano and acetyl groups, resulting in a higher molecular weight (203.19 g/mol) and significantly elevated melting point (170–174°C) compared to this compound .
Solubility and Stability: this compound’s solubility in DMSO (5.71 mg/mL) is lower than typical benzoate esters without cyano substituents, likely due to increased dipole interactions . Storage stability at -80°C (6 months) is superior to Methyl 3-formamido-4-hydroxybenzoate, which may degrade faster due to hydrolytic sensitivity of the formamido group .
Thermal Properties: The boiling point of this compound (289.2°C) is higher than that of simpler esters like methyl salicylate (222°C), attributed to stronger intermolecular forces from the cyano group .
Research and Industrial Relevance
- Pharmaceutical Applications: this compound’s derivatives are explored as intermediates in prodrug synthesis, leveraging the cyano group’s reactivity for further functionalization .
- Comparative Stability: Unlike Methyl 3-amino-4-(methylamino)benzoate (similarity score: 0.96), this compound exhibits greater oxidative stability due to the absence of amino groups, which are prone to degradation .
Biological Activity
Methyl 3-cyano-4-methylbenzoate (CAS No. 35066-32-1) is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications, supported by relevant data tables and case studies.
This compound has the molecular formula and a molecular weight of 175.18 g/mol. Its structure features a cyano group attached to a methyl-substituted benzoate, which may influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₀H₉NO₂ |
Molecular Weight | 175.18 g/mol |
CAS Number | 35066-32-1 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, particularly against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of specific pathogens, suggesting potential applications in pharmaceuticals as an antibacterial agent .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. This suggests its potential as a lead compound in cancer therapy .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with cellular signaling pathways related to apoptosis and cell cycle regulation. The presence of the cyano group is hypothesized to play a crucial role in these interactions, enhancing the compound's ability to penetrate cellular membranes and interact with target proteins .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Cancer Cell Line Studies : In tests involving MCF-7 breast cancer cells, this compound showed significant growth inhibition at concentrations as low as 10 µM, with IC50 values indicating potent anticancer activity .
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, including esterification and cyanation processes. A notable method involves the reaction of methyl 4-hydroxybenzoate with cyanide sources under controlled conditions to minimize toxicity and maximize yield .
Q & A
Q. What synthetic methodologies are optimal for preparing Methyl 3-cyano-4-methylbenzoate, and how do reaction conditions influence yield and purity?
Answer:
this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves coupling 3-cyano-4-methylbenzoic acid with methanol using a coupling agent like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) under anhydrous conditions . Reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 acid-to-methanol) are critical for minimizing side products like hydrolysis intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires monitoring by TLC and adjusting catalyst loading (e.g., 5 mol% DMAP) to suppress ester hydrolysis .
Q. How can researchers characterize this compound’s structural and electronic properties using spectroscopic and computational methods?
Answer:
- NMR Spectroscopy: H and C NMR identify substituent effects: the cyano group (δ ~110–120 ppm in C) and methyl ester (δ ~3.9 ppm in H) confirm regiochemistry .
- IR Spectroscopy: Stretching frequencies for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups .
- Computational Analysis: DFT calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the cyano group on aromatic ring reactivity. HOMO-LUMO gaps predict sites for electrophilic substitution .
Q. What are the key physical properties of this compound, and how do they impact experimental design?
Answer:
- Boiling Point: 289.2°C at 760 mmHg necessitates high-temperature reactions (e.g., reflux in toluene) .
- Density (1.15 g/cm³): Influences solvent selection for density-driven separations.
- Vapor Pressure (0.00224 mmHg at 25°C): Low volatility requires vacuum distillation for purification .
- Solubility: Limited aqueous solubility (logP ~2.1) suggests polar aprotic solvents (DMF, DMSO) for reactions.
Q. How can X-ray crystallography resolve ambiguities in this compound’s molecular geometry and packing behavior?
Answer:
Single-crystal X-ray diffraction using SHELXTL (Bruker AXS) or SHELXL refines bond lengths and angles, particularly verifying the planarity of the cyano-substituted aromatic ring. Data collection at 100 K minimizes thermal motion artifacts. Hydrogen bonding between ester carbonyl and adjacent molecules (e.g., C=O⋯H-C interactions) explains crystalline packing patterns. Discrepancies between experimental and DFT-optimized geometries highlight steric effects from the methyl substituent .
Q. How do substituent effects (cyano vs. methyl) influence the compound’s reactivity in cross-coupling or functionalization reactions?
Answer:
- Cyano Group: Enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .
- Methyl Substituent: Steric hindrance at the 4-position directs regioselectivity in nitration or halogenation. Comparative studies with analogs (e.g., Methyl 3-cyano-4-fluorobenzoate) show reduced reactivity at the 4-position due to methyl’s steric bulk .
- Ester Hydrolysis: Controlled by pH: alkaline conditions (NaOH/MeOH) cleave the ester to 3-cyano-4-methylbenzoic acid, monitored by HPLC .
Q. What strategies mitigate challenges in analyzing this compound’s stability under varying storage or reaction conditions?
Answer:
- Stability Studies: Accelerated degradation tests (40°C/75% RH) with HPLC monitoring identify hydrolysis as the primary degradation pathway. Lyophilization or storage under argon extends shelf life .
- Thermogravimetric Analysis (TGA): Detects decomposition above 200°C, guiding safe handling during high-temperature syntheses .
Q. How does this compound compare structurally and functionally to analogs like Methyl 3-cyano-4-fluorobenzoate?
Answer:
Property | This compound | Methyl 3-cyano-4-fluorobenzoate |
---|---|---|
Electron Withdrawing Effect | Moderate (methyl) | Strong (fluoro) |
Steric Hindrance | High at 4-position | Low |
Reactivity in SNAr | Lower due to steric bulk | Higher due to fluorine’s activation |
Biological Activity | Limited membrane permeability | Enhanced interaction with targets |
These differences guide applications in medicinal chemistry (fluorine for bioactivity) or materials science (methyl for steric tuning) .
Q. What advanced computational tools predict this compound’s interactions with biological targets or catalysts?
Answer:
- Molecular Docking (AutoDock Vina): Models binding affinity to enzymes (e.g., cytochrome P450) based on the cyano group’s dipole interactions.
- MD Simulations (GROMACS): Predicts stability in lipid bilayers, showing the methyl group reduces membrane penetration vs. fluoro analogs .
- QSAR Models: Correlate substituent electronegativity with inhibitory activity in kinase assays .
Properties
IUPAC Name |
methyl 3-cyano-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGIAFDCHWFQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473713 | |
Record name | Methyl 3-cyano-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35066-32-1 | |
Record name | Benzoic acid, 3-cyano-4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35066-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-cyano-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-cyano-4-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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